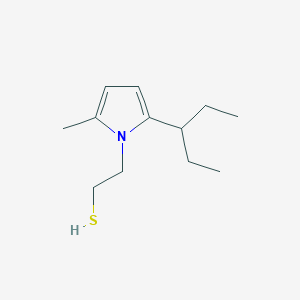
1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 2-ET-5-Me-Pyr and is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom.
Mechanism Of Action
The mechanism of action of 2-ET-5-Me-Pyr is not fully understood, but it is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Studies have shown that 2-ET-5-Me-Pyr has low toxicity and is well-tolerated in vivo. It has been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, it has been shown to improve cognitive function and memory in mice.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-ET-5-Me-Pyr in lab experiments is its low toxicity and high solubility in organic solvents. However, one of the limitations is its high cost and the difficulty in obtaining pure samples.
Future Directions
There are several future directions for research on 2-ET-5-Me-Pyr. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of its potential as an anti-inflammatory and anti-cancer agent in humans. Furthermore, the potential of 2-ET-5-Me-Pyr as a modulator of the immune system and its effects on cognitive function and memory warrant further investigation.
Synthesis Methods
The synthesis of 2-ET-5-Me-Pyr involves the reaction of 2-bromoethyl ethyl sulfide with 5-methyl-1H-pyrrole in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization to obtain pure 2-ET-5-Me-Pyr.
Scientific Research Applications
2-ET-5-Me-Pyr has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. In material science, it is used as a dopant for the fabrication of organic semiconductors. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent and as a modulator of the immune system.
properties
CAS RN |
153686-90-9 |
|---|---|
Product Name |
1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl- |
Molecular Formula |
C12H21NS |
Molecular Weight |
211.37 g/mol |
IUPAC Name |
2-(2-methyl-5-pentan-3-ylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C12H21NS/c1-4-11(5-2)12-7-6-10(3)13(12)8-9-14/h6-7,11,14H,4-5,8-9H2,1-3H3 |
InChI Key |
HVOLYEHZDXTBJH-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=CC=C(N1CCS)C |
Canonical SMILES |
CCC(CC)C1=CC=C(N1CCS)C |
Other CAS RN |
153686-90-9 |
synonyms |
2-(2-methyl-5-pentan-3-yl-pyrrol-1-yl)ethanethiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



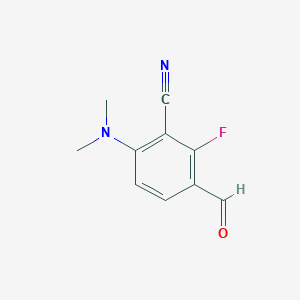
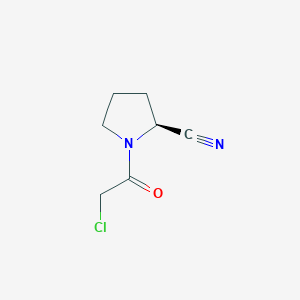
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)
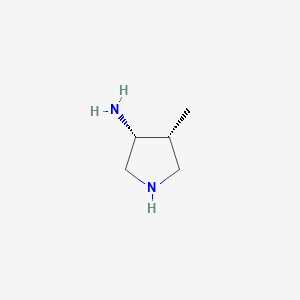
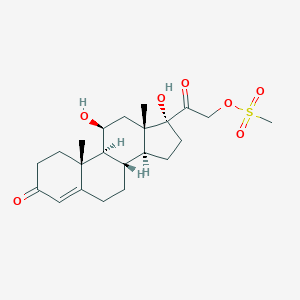
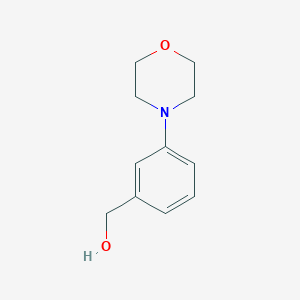
![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)
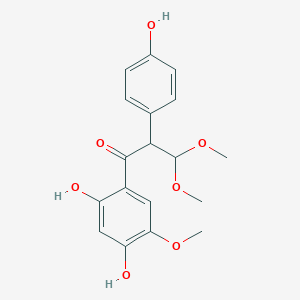
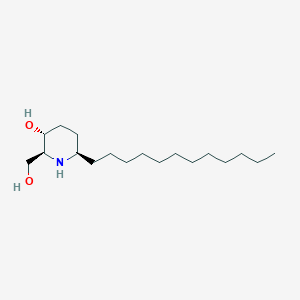
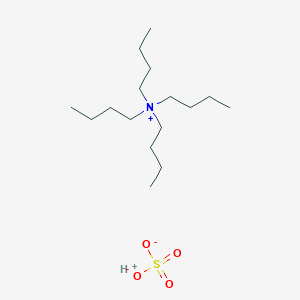
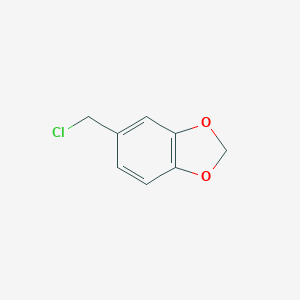
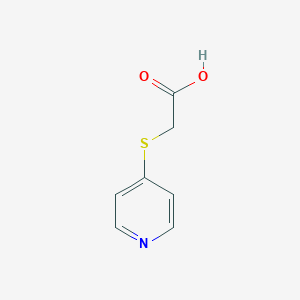

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)